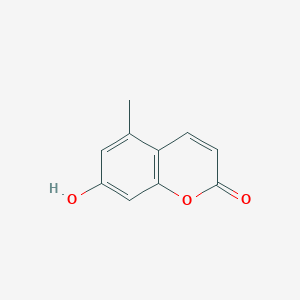
5-methylumbelliferone
カタログ番号 B1623706
分子量: 176.17 g/mol
InChIキー: QNDMQTVAGWUUDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05184020
Procedure details


5-methylresorcinol monohydrate (284 gm, 2.0 mol; Aldrich) was thoroughly mixed with malic acid (280 gm, 2.10 mol; Aldrich) and then placed in a reaction flask containing sulfuric acid (600 ml) and a trace of sodium bisulfite (1.0 gm; Aldrich). The reaction mixture was heated to 90.C while being mechanically stirred until evolution of carbon dioxide subsided (about 5 hours). The resulting reddish-orange solution was poured into sufficient ice (with vigorous stirring) to make up 1 liter. The receiving flask was maintained at 0.C by external cooling until the addition of the reaction mixture was complete. The resulting light-orange product that precipitated was collected by suction filtration then washed thoroughly with water. The crude product was air dried on the filter, then recrystallized twice from tetramethylene glycol (1800 ml) to give pure 7-hydroxy-5-methylcoumarin (H5MC,l) as product (220 gm, 62% yield; mp 252°-255° C.).



[Compound]
Name
90.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
0.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Yield
62%
Identifiers


|
REACTION_CXSMILES
|
O.[CH3:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH:9]=1)[OH:8].C(O)(=O)[CH:12]([CH2:14][C:15](O)=O)[OH:13].S(=O)(O)[O-].[Na+].C(=O)=O>S(=O)(=O)(O)O>[OH:8][C:7]1[CH:6]=[C:5]2[C:4]([CH:15]=[CH:14][C:12](=[O:13])[O:10]2)=[C:3]([CH3:2])[CH:9]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
284 g
|
|
Type
|
reactant
|
|
Smiles
|
O.CC=1C=C(C=C(O)C1)O
|
|
Name
|
|
|
Quantity
|
280 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Step Three
[Compound]
|
Name
|
90.C
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
[Compound]
|
Name
|
0.C
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in a reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(about 5 hours)
|
|
Duration
|
5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting reddish-orange solution was poured into sufficient ice (with vigorous stirring)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by external cooling until the addition of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting light-orange product that precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
then washed thoroughly with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on the filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized twice from tetramethylene glycol (1800 ml)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(=C2C=CC(OC2=C1)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
